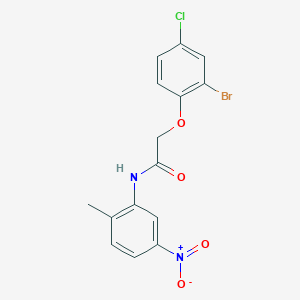
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Übersicht
Beschreibung
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "Bromo-ACPA" and is known for its ability to selectively activate metabotropic glutamate receptor 5 (mGluR5).
Wirkmechanismus
Bromo-ACPA selectively activates 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide by binding to the allosteric modulatory site of the receptor. This binding results in the activation of intracellular signaling pathways, leading to the physiological effects of the compound.
Biochemical and Physiological Effects:
Bromo-ACPA has been shown to have several biochemical and physiological effects. The compound has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a process involved in learning and memory. Additionally, Bromo-ACPA has been shown to reduce anxiety-like behavior in animal models, suggesting a potential therapeutic application for anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Bromo-ACPA in lab experiments is its selectivity for 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide. This selectivity allows researchers to study the specific effects of 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide activation without the confounding effects of activating other receptors. However, one limitation of using Bromo-ACPA is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
For the study of Bromo-ACPA include the development of more selective compounds and the investigation of its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Bromo-ACPA has been extensively studied for its potential applications in research. One of the most significant applications of this compound is in the study of 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide. 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is a G protein-coupled receptor that is involved in several physiological processes, including learning and memory, anxiety, and addiction. Bromo-ACPA has been shown to selectively activate 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide, making it a valuable tool for studying the role of this receptor in various processes.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O4/c1-9-2-4-11(19(21)22)7-13(9)18-15(20)8-23-14-5-3-10(17)6-12(14)16/h2-7H,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCWGEOSPJHBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2-bromo-6-chloro-4-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B3538026.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B3538042.png)
![N-[4-(3,5-dimethylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B3538050.png)
![7-benzyl-2-(2-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3538051.png)
![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]alanine](/img/structure/B3538065.png)
![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3538069.png)
![2-({2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine](/img/structure/B3538074.png)

![4-{[N-benzyl-N-(mesitylsulfonyl)glycyl]amino}benzamide](/img/structure/B3538078.png)
![3-bromo-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B3538081.png)
![N-(2-furylmethyl)-4-{[(1-phenylcyclopentyl)carbonyl]amino}benzamide](/img/structure/B3538085.png)
![1-(3-bromophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3538091.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3538092.png)
![methyl (7-{2-[(3-bromophenyl)amino]-2-oxoethoxy}-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B3538111.png)